3-Amino-N-(pyridin-2-ylmethyl)propanamide, often denoted as [H(56)NH2], is a tridentate ligand designed for chelating metal ions, particularly copper (Cu(II)). [] Its structure contains three potential binding sites: the pyridyl nitrogen, the amide nitrogen, and the terminal amino group. This makes it a suitable candidate for forming stable complexes with transition metals.
3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride is a chemical compound recognized for its potential applications in various scientific fields. It features a distinctive structure that includes an amino group, a pyridine ring, and a propanamide moiety. The dihydrochloride salt form enhances the compound's solubility and stability, making it suitable for experimental and industrial applications. This compound is classified under amides, specifically as a substituted amide due to the presence of the pyridine moiety in its structure.
3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride is classified as an organic compound, specifically an amide. Its unique features allow it to be utilized as a building block in organic synthesis and medicinal chemistry.
The synthesis of 3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride typically involves the reaction of 3-aminopropanamide with pyridine-3-carbaldehyde. This reaction is facilitated by specific catalysts and solvents to optimize yield and purity.
The reaction conditions are crucial and include:
In industrial settings, large-scale production may utilize batch or continuous flow processes with automated reactors to maintain consistent quality .
The molecular formula for 3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride is C₉H₁₄Cl₂N₃O, with a molecular weight of approximately 215.68 g/mol. The structural representation includes:
The compound's structural characteristics can be represented through its SMILES notation: NCCC(=O)NCC1=CC=CN=C1.[H]Cl
. This notation provides insight into the connectivity of atoms within the molecule .
3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride can undergo various chemical transformations:
Common reagents used in these reactions include:
The compound appears as a white crystalline solid. Its hydrochloride form enhances solubility in water, making it more accessible for various applications.
Key chemical properties include:
Analytical techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and IR (Infrared Spectroscopy) are often employed to confirm purity and structural integrity .
3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride has diverse applications in scientific research:
This compound exemplifies the intersection of chemistry and biology, highlighting its significance in ongoing research endeavors.
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 21420-58-6